2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane
Overview
Description
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is a silicon-nitrogen compound with the molecular formula C9H21N3Si3. It is a cyclic trisilazane with three vinyl groups and three methyl groups attached to the silicon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane can be synthesized through the reaction of trichlorosilane with ammonia in the presence of a catalyst. The reaction typically involves the following steps:
Formation of Intermediate: Trichlorosilane reacts with ammonia to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the cyclic trisilazane structure.
Vinylation: The cyclic trisilazane is then reacted with vinyl chloride to introduce the vinyl groups.
The reaction conditions usually involve temperatures ranging from 50°C to 100°C and the use of a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form silanes with hydrogenation catalysts.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is used for reduction reactions.
Substitution: Nucleophiles like sodium azide or lithium aluminum hydride are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Silanes
Substitution: Substituted silazanes
Scientific Research Applications
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced silicon-based materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane involves its ability to form stable silicon-nitrogen bonds. These bonds contribute to the compound’s stability and reactivity. The vinyl groups allow for further functionalization, making it a versatile building block in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
- Hexamethyldisilazane
Uniqueness
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is unique due to its cyclic structure and the presence of both vinyl and methyl groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced versatility in chemical modifications and functionalization .
Properties
IUPAC Name |
2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-12H,1-3H2,4-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSBGZWBVNPVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203597 | |
Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5505-72-6 | |
Record name | 2,4,6-Triethenyl-2,4,6-trimethylcyclotrisilazane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5505-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: VMS acts as a surface treating agent for fillers incorporated into rubber matrices. For example, when applied to Alnico (an industrial dust waste), VMS modifies its surface, improving its interaction with both the rubber and a maleated EPDM-polydimethylsiloxane copolymer (MEPDM-PDMS) []. This enhanced interaction leads to improved dispersion of the filler within the rubber and better mechanical properties, such as higher tensile strength and modulus [].
A: VMS is a key component in the precursor used to create these ceramics. It reacts with borazine via a hydroboration reaction, forming a polymeric precursor. This precursor is then infiltrated into a mesoporous carbon template. After pyrolysis and removal of the carbon template, the result is a well-ordered mesoporous SiCBN ceramic with high surface area [].
A: VMS plays a crucial role in enhancing the stability of LSR nanocomposites by acting as a surface modifier for nano silica fillers. When nano silica is treated with VMS, it shows a significant increase in bound rubber content within the LSR matrix []. This strong interaction between the modified nano silica and the LSR leads to improved dispersion and prevents agglomeration of the nanoparticles, ultimately resulting in a more stable and homogenous nanocomposite with enhanced mechanical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.